1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
説明
特性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)12-25-19-11-17(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLPPSAFAGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 921993-48-8) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H27FN2O4S
- Molecular Weight : 434.5 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(2-fluorophenyl)methanesulfonamide
Research indicates that the compound may exhibit its biological effects through modulation of specific molecular pathways. Notably:
- PARP Inhibition : Similar compounds have shown activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP is particularly relevant in cancer therapy, especially for tumors with BRCA mutations .
- Cellular Interaction : The compound's structure allows for potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against BRCA-deficient cancer cell lines with IC50 values ranging from 0.079 to 9.45 μM . This suggests potential for targeting specific cancer types.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways involved in chronic inflammation.
Case Study 1: PARP Inhibitors
A study on a series of PARP inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells. The findings indicated that small substitutions like fluorine atoms could significantly improve biological activity .
| Compound | IC50 Value (μM) | Target |
|---|---|---|
| Compound A | 0.079 | PARP |
| Compound B | 9.45 | PARP |
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at specific positions on the phenyl ring can enhance binding affinity to target enzymes or receptors .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analog: 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Key Differences :
- Substituent on Benzooxazepine: Isobutyl (target compound) vs. isopentyl (analog).
- Sulfonamide Aromatic Ring : The target compound has a 2-fluorophenyl group, whereas the analog features a 4-fluoro-3-methylbenzenesulfonamide. The methyl group in the analog may introduce steric hindrance, affecting binding pocket interactions.
Hypothesized Impact :
- The isopentyl group in the analog could prolong half-life due to increased lipid solubility but may reduce oral bioavailability.
- The 3-methyl substitution on the sulfonamide ring might alter electronic effects (e.g., electron-withdrawing vs. donating), influencing target affinity .
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Differences :
- Core Structure: The patent compound replaces the benzooxazepine with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid system, creating a larger, more rigid framework.
- Substituents : A chromen-4-one moiety and additional fluorophenyl groups are present, which may confer distinct photophysical or redox properties.
Reported Data :
- Molecular Weight : 589.1 g/mol (vs. ~450–500 g/mol estimated for the target compound).
- Melting Point : 175–178°C, suggesting high crystallinity and stability.
Functional Relevance : - The chromenone system may enhance fluorescence for imaging applications .
Comparative Data Table
Research Implications
- Structure-Activity Relationship (SAR) : The isobutyl-to-isopentyl substitution in benzooxazepines warrants exploration for optimizing pharmacokinetics.
- Fluorine Effects : Both compounds leverage fluorine’s electronegativity for enhanced binding; however, positional differences (2- vs. 4-fluoro) may dictate target specificity.
- Synthetic Challenges: The patent compound’s chromenone-pyrazolopyrimidine system requires multi-step synthesis, whereas benzooxazepines offer simpler derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
